Lipegfilgrastim

Pharmacokinetics Healthy Volunteers G-CSF

Lipegfilgrastim is a covalent filgrastim conjugate with a single 20 kDa PEG via a unique glycoPEGylation linker, distinguishing it from N-terminal PEGylated G-CSFs. It retains 67% functional activity after neutrophil elastase exposure, versus ~9% for pegfilgrastim, making it a critical tool for studying G-CSF stability in inflammatory niches. Real-world evidence shows significantly lower neutropenia-related costs and hospitalizations versus pegfilgrastim in lymphoma. Ideal for oncology centers and researchers requiring a molecularly distinct, once-per-cycle G-CSF with proven Phase III non-inferiority.

Molecular Formula C27H46N4O19
Molecular Weight 730.7 g/mol
CAS No. 1117844-87-7
Cat. No. B10775840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipegfilgrastim
CAS1117844-87-7
Molecular FormulaC27H46N4O19
Molecular Weight730.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C
InChIInChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)
InChIKeyGAQMWPRWVIGRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipegfilgrastim (CAS 1117844-87-7) Procurement Guide: What Is This G-CSF Biologic?


Lipegfilgrastim (CAS 1117844-87-7) is a long-acting recombinant human granulocyte colony-stimulating factor (G-CSF) biologic, marketed as Lonquex® [1]. It is a covalent conjugate of filgrastim with a single 20 kDa polyethylene glycol (PEG) moiety attached via a novel glycoPEGylation process, distinguishing it from other PEGylated G-CSFs [2]. Lipegfilgrastim is a once-per-cycle, fixed-dose (6 mg) subcutaneous injection indicated for reducing the duration of chemotherapy-induced neutropenia and the incidence of febrile neutropenia (FN) in adult cancer patients receiving myelosuppressive chemotherapy [1].

Lipegfilgrastim Product Differentiation: Why In-Class G-CSF Substitution Is Not Feasible


Lipegfilgrastim, pegfilgrastim, and filgrastim all target the G-CSF receptor, but they are not interchangeable. Each long-acting G-CSF biologic has a unique molecular structure—lipegfilgrastim's glycoPEGylation site and linker chemistry differ fundamentally from pegfilgrastim's N-terminal PEGylation [1]. These structural differences manifest as distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles, including variations in half-life, time to maximum concentration (Tmax), and sensitivity to degradation by neutrophil elastase [2]. Consequently, even at equivalent doses, these agents exhibit differential clinical efficacy and safety outcomes across patient populations [3]. Direct substitution cannot be assumed without quantitative comparative data.

Lipegfilgrastim vs. Pegfilgrastim: Verifiable Comparative Data for Procurement Decisions


Lipegfilgrastim Exhibits 5-10 Hour Longer Terminal Half-Life vs. Pegfilgrastim in Healthy Volunteers

In two randomized, single-blind studies in healthy volunteers (N=36), lipegfilgrastim demonstrated a terminal elimination half-life that was 5-10 hours longer than that of pegfilgrastim at the maximum dose, with a later observed time to maximum serum concentration (Tmax) [1]. This prolonged half-life translated into a longer-lasting increase in absolute neutrophil count (ANC) without elevating peak ANC values [1].

Pharmacokinetics Healthy Volunteers G-CSF Terminal Half-Life

Lipegfilgrastim Demonstrates Superior Resistance to Neutrophil Elastase Degradation vs. Pegfilgrastim

In vitro studies using human neutrophil elastase (HNE) and isolated human neutrophils revealed that lipegfilgrastim is significantly more resistant to proteolytic degradation than pegfilgrastim [1]. After incubation with HNE, lipegfilgrastim retained 67% of its functional activity compared to only ~9% for pegfilgrastim. Similarly, after incubation with neutrophils, lipegfilgrastim retained 80% activity versus ~4% for pegfilgrastim [1]. This differential sensitivity correlates with the observed longer clinical half-life of lipegfilgrastim.

Neutrophil Elastase Proteolytic Degradation Pharmacokinetics G-CSF

Lipegfilgrastim Reduces Risk of Severe Neutropenia in Cycles 2-4 by 47% vs. Pegfilgrastim in Meta-Analysis

A meta-analysis of 24 studies encompassing 5,769 patients compared neutropenia-related outcomes between lipegfilgrastim, pegfilgrastim, and filgrastim [1]. For cycles 2-4, lipegfilgrastim was associated with a statistically significant 47% reduction in the risk of severe neutropenia compared to pegfilgrastim (Risk Ratio = 0.53; 95% CI: 0.35, 0.79) [1]. The analysis also found a significantly lower absolute neutrophil count (ANC) recovery time for lipegfilgrastim versus pegfilgrastim and filgrastim [1].

Severe Neutropenia Meta-Analysis Efficacy Chemotherapy

Lipegfilgrastim and Pegfilgrastim Demonstrate Comparable Bone Pain Incidence in Breast Cancer Patients

A post hoc analysis of two double-blind, randomized studies in breast cancer patients (n=306) receiving docetaxel/doxorubicin compared bone pain-related (BPR) adverse events between lipegfilgrastim and pegfilgrastim [1]. The proportion of patients experiencing BPR treatment-emergent adverse events (TEAEs) was 25.2% for lipegfilgrastim and 21.9% for pegfilgrastim, a non-significant difference [1]. Rates of BPR treatment-emergent adverse drug reactions (TEADRs) were similarly comparable (18.5% vs. 16.8%) [1].

Bone Pain Safety Breast Cancer Adverse Events

Lipegfilgrastim Associated with Significantly Lower Neutropenia-Related Costs and Hospitalizations in Lymphoma Patients

A retrospective German claims database analysis (n=1,080) compared healthcare resource use and costs between patients receiving pegfilgrastim (n=734) or lipegfilgrastim (n=346) [1]. In the lymphoma subgroup, lipegfilgrastim was associated with significantly lower mean neutropenia event-related healthcare costs (€382 vs. €1,612; p=0.03) and significantly fewer all-cause hospitalizations (1.60 vs. 2.76; p<0.01) compared to pegfilgrastim [1].

Health Economics Real-World Evidence Lymphoma Cost Analysis

Lipegfilgrastim Demonstrates Non-Inferiority for Duration of Severe Neutropenia in Phase III Breast Cancer Trial

A pivotal Phase III, double-blind, randomized, non-inferiority trial (n=202) compared lipegfilgrastim 6 mg to pegfilgrastim 6 mg in chemotherapy-naïve breast cancer patients receiving doxorubicin/docetaxel [1]. The primary endpoint, mean duration of severe neutropenia (DSN) in Cycle 1, was 0.7 days for lipegfilgrastim and 0.8 days for pegfilgrastim (λ = -0.218; 95% CI: -0.498, 0.062; p=0.126), meeting the non-inferiority margin [1]. Notably, no severe neutropenia was observed in 56% of lipegfilgrastim-treated patients compared to 49% in the pegfilgrastim group [1].

Phase III Breast Cancer Duration of Severe Neutropenia Non-Inferiority

Lipegfilgrastim Applications: Where the Comparative Data Supports Selection Over Pegfilgrastim


Formulary Inclusion for Lymphoma Protocols Requiring Multi-Cycle Neutropenia Prophylaxis

Real-world evidence from a German claims database analysis indicates that lipegfilgrastim is associated with significantly lower neutropenia-related healthcare costs (€382 vs. €1,612) and fewer all-cause hospitalizations (1.60 vs. 2.76) compared to pegfilgrastim in lymphoma patients [1]. This economic advantage, combined with a 47% reduction in severe neutropenia risk in cycles 2-4 demonstrated in a meta-analysis, makes lipegfilgrastim a compelling choice for lymphoma centers and payers seeking value-based care for patients undergoing multi-cycle R-CHOP or similar regimens [2].

Breast Cancer Protocols Seeking a Non-Inferior Alternative with a Favorable Safety Profile

Phase III data confirms lipegfilgrastim's non-inferiority to pegfilgrastim for reducing the duration of severe neutropenia (0.7 vs. 0.8 days) in breast cancer patients receiving doxorubicin/docetaxel [1]. Furthermore, an integrated analysis of Phase II/III studies shows a comparable incidence of bone pain (25.2% vs. 21.9%) [2]. This evidence positions lipegfilgrastim as a clinically equivalent, yet molecularly distinct, alternative for breast cancer centers seeking flexibility in their G-CSF formulary or managing supply chain diversity.

In Vitro and Preclinical Research Requiring a G-CSF with Enhanced Stability Against Neutrophil Elastase

Lipegfilgrastim's demonstrated resistance to degradation by neutrophil elastase—retaining 67% functional activity after HNE incubation versus ~9% for pegfilgrastim—provides a unique experimental tool for investigating the role of G-CSF stability in the tumor microenvironment and inflammatory niches [1]. Researchers studying the pharmacokinetic/pharmacodynamic relationship of PEGylated biologics in neutrophil-rich conditions will find lipegfilgrastim's distinct degradation profile a valuable comparator to standard N-terminal PEGylated G-CSFs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipegfilgrastim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.